molecular formula C11H17ClN2O2S B7871737 2-chloro-N-hexylpyridine-3-sulfonamide

2-chloro-N-hexylpyridine-3-sulfonamide

Cat. No.: B7871737
M. Wt: 276.78 g/mol
InChI Key: HYAUGWQAQPWEGE-UHFFFAOYSA-N
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Description

2-chloro-N-hexylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a pyridine ring substituted with a chloro group at the 2-position, a hexyl chain at the nitrogen atom, and a sulfonamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-hexylpyridine-3-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-hexylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloro group.

    Hydrolysis: Products include sulfonic acids and corresponding amines.

Scientific Research Applications

2-chloro-N-hexylpyridine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-hexylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes like dihydropteroate synthase, which is crucial in the bacterial folate synthesis pathway . This inhibition disrupts the production of folic acid, essential for bacterial growth and replication, leading to the antibacterial effects observed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-hexylpyridine-3-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. The presence of the hexyl chain and chloro group can influence its lipophilicity and binding affinity to molecular targets, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-chloro-N-hexylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2S/c1-2-3-4-5-9-14-17(15,16)10-7-6-8-13-11(10)12/h6-8,14H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAUGWQAQPWEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNS(=O)(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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